molecular formula C10H15N3O5S B1532703 ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1108050-18-5

ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1532703
CAS No.: 1108050-18-5
M. Wt: 289.31 g/mol
InChI Key: KQZHPUPKXOMYIS-UHFFFAOYSA-N
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Description

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a morpholine-sulfonyl substituent at the 3-position and an ethyl ester group at the 4-position. The morpholine-sulfonyl group introduces both electron-withdrawing and steric effects, which can modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name

ethyl 5-morpholin-4-ylsulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c1-2-18-10(14)8-7-11-12-9(8)19(15,16)13-3-5-17-6-4-13/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZHPUPKXOMYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Description Typical Yield (%)
Sulfonylation Morpholine-4-sulfonyl chloride, triethylamine, dichloromethane, 0°C to room temp Reaction of pyrazole-4-carboxylate with morpholine sulfonyl chloride under basic conditions to form sulfonamide bond 60–70
Esterification Ethanol, acid catalyst (e.g., sulfuric acid), reflux Formation of ethyl ester moiety if starting from acid precursor 70–80
Purification Silica gel column chromatography or recrystallization (e.g., in 95% ethanol) Removal of impurities, isolation of pure compound

Note: Yields may vary depending on scale and precise conditions.

Mechanistic Insights

  • The sulfonylation step involves nucleophilic attack by the pyrazole nitrogen or carbon (depending on substitution pattern) on the sulfonyl chloride, facilitated by the base which scavenges the generated HCl.

  • Esterification typically proceeds via Fischer esterification or via reaction with ethyl chloroformate under basic conditions, preserving the ester functionality.

  • The reaction sequence is designed to avoid harsh conditions that could degrade the pyrazole ring or other sensitive groups.

Analytical Characterization of the Synthesized Compound

To confirm the successful preparation and purity of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, the following methods are employed:

Technique Purpose Typical Observations
¹H and ¹³C NMR Structural elucidation and purity assessment Pyrazole ring protons at δ 8.5–13.9 ppm; carbonyl carbons near δ 160 ppm
Infrared (IR) Spectroscopy Functional group identification C=O stretch at ~1710 cm⁻¹; sulfonyl S=O stretch near 1350 cm⁻¹
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peak at m/z consistent with C, H, N, O, S composition
X-ray Crystallography Crystal structure and intermolecular interactions Hydrogen bonding networks, confirmation of sulfonyl and ester groups

Comparative Analysis of Preparation Methods

Aspect Sulfonylation Route Multi-step Esterification Route
Starting Materials Pyrazole-4-carboxylate, morpholine sulfonyl chloride Pyrazole acid derivatives, ethanol or ethyl chloroformate
Reaction Conditions Mild, base-catalyzed, inert atmosphere preferred Acid or base catalysis, reflux conditions
Purification Chromatography or recrystallization Usually requires multiple purification steps
Yield Range Moderate to good (60–70%) Moderate to good (70–80%)
Scalability Amenable to scale-up with optimization Scalable but may require process optimization

Research Findings and Optimization Notes

  • The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

  • Triethylamine is preferred as a base due to its ability to neutralize HCl without interfering with the reaction.

  • Dichloromethane is commonly used as the solvent for its inertness and ability to dissolve both reactants.

  • Reaction temperature control (0°C to room temperature) is critical to minimize side reactions and decomposition.

  • Purification by recrystallization in ethanol yields high-purity product suitable for biological testing.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Solvent Dichloromethane (CH₂Cl₂) Good solvent for sulfonylation step
Base Triethylamine (Et₃N) Scavenges HCl, promotes sulfonamide formation
Temperature 0°C to room temperature Controls reaction rate and side reactions
Reaction Time 2–6 hours Monitored by TLC to ensure completion
Purification Method Recrystallization or silica gel chromatography Ensures high purity for downstream applications

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Research indicates that EMPC exhibits significant anticancer activity. Its mechanism involves targeting multiple signaling pathways involved in cancer cell proliferation and survival. Preliminary studies have shown that EMPC can induce apoptosis in various cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

Emerging evidence points to the antiviral effects of EMPC against several viruses. Its ability to interfere with viral replication mechanisms positions it as a candidate for antiviral drug development, particularly in the context of emerging viral infections.

Applications in Medicinal Chemistry

The versatility of EMPC makes it suitable for various applications in medicinal chemistry:

  • Drug Development : Due to its unique structure and biological activities, EMPC is being explored as a lead compound for developing new therapeutics targeting cancer, inflammation, and viral infections.
  • Biological Assays : EMPC can be utilized in biological assays to study its interactions with specific molecular targets, aiding in the understanding of its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the efficacy of EMPC in various therapeutic contexts:

  • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent.
  • Another research article focused on its anti-inflammatory effects, revealing that EMPC significantly reduced edema in animal models of inflammation.

Mechanism of Action

The mechanism of action of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key structural variations among ethyl pyrazole-4-carboxylate derivatives lie in the substituents at the 3-position. These modifications significantly influence physicochemical and biological properties.

Compound 3-Position Substituent Key Structural Features Reference
Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate Morpholine-sulfonyl Bulky, electron-withdrawing sulfonamide group; enhances polarity and potential H-bonding
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl (CF₃) Strong electron-withdrawing group; improves metabolic stability and lipophilicity
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate p-Tolyl (aromatic) Electron-donating methyl group; increases hydrophobicity and π-π stacking potential
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Quinoxaline-alkyl hybrid Extended conjugated system; potential for intercalation or DNA binding
Ethyl 5-((4-fluorophenyl)sulfonamido)-1H-pyrazole-4-carboxylate Sulfonamide with fluorophenyl Dual sulfonamide and fluoroaryl groups; enhances antibacterial activity

Key Observations :

  • Morpholine-sulfonyl substituents (as in the target compound) introduce both steric bulk and polarity, which may improve solubility in polar solvents compared to purely aromatic or alkyl substituents .
  • Trifluoromethyl groups enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .
  • Aromatic substituents (e.g., p-tolyl) prioritize hydrophobic interactions, while sulfonamides (e.g., in ) improve hydrogen-bonding capacity and target selectivity.

Key Observations :

  • Trifluoromethyl derivatives require specialized reagents (e.g., iodomethane for methylation) or transition-metal catalysis (Suzuki coupling for aryl groups) .
  • Quinoxaline hybrids are synthesized via one-pot reactions, emphasizing scalability .

Physical Properties

Melting points, stability, and solubility are critical for practical applications:

Compound Melting Point Solubility Stability Reference
This compound Not reported Likely polar solvents (DMSO, methanol) Room-temperature stable
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 71.5–177.2°C Ethanol, DCM Hygroscopic (CF₃ derivatives)
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate 71.5°C Ethyl acetate, THF Stable at RT
Ethyl 5-(3-(4-fluorobenzoyl)thioureido)-1H-pyrazole-4-carboxylate Not reported DMF, DMSO Sensitive to hydrolysis

Key Observations :

  • The morpholine-sulfonyl group likely improves solubility in polar aprotic solvents due to its sulfonamide moiety, though experimental data are lacking.
  • Trifluoromethyl derivatives exhibit wide melting point ranges, reflecting substituent-dependent crystallinity .

Key Observations :

  • Sulfonamide-containing derivatives (e.g., ) often exhibit antimicrobial or anti-inflammatory activity due to targetable enzyme interactions.
  • Trifluoromethyl and aryl groups enhance potency in anticancer and anti-angiogenic contexts .

Biological Activity

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrazole ring, a morpholine sulfonyl group, and an ethyl carboxylate moiety. The presence of these functional groups contributes to its reactivity and biological activity.

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 270.31 g/mol

The compound's structure allows it to engage in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, which can be exploited for further modifications to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro evaluations have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity .
  • Anti-inflammatory Properties : The compound has been linked to the inhibition of key inflammatory pathways, making it a candidate for treating inflammatory diseases. Its structural features may enhance its ability to interact with specific biological targets involved in inflammation .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer progression by targeting critical signaling pathways such as the Akt-mTOR pathway. This positions it as a potential lead compound in cancer therapy.

Structure-Activity Relationship (SAR)

The unique combination of the morpholine sulfonyl group and the pyrazole ring is crucial for the compound's biological activity. Modifications to either the pyrazole ring or the sulfonamide group can significantly affect selectivity and potency against specific biological targets. Research continues to explore these modifications to optimize therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reaction of Morpholine-4-sulfonic Acid with Pyrazole Derivative : This method involves acidic conditions to facilitate the formation of the sulfonamide bond.
  • Esterification Reactions : The carboxylate group can be introduced using reagents like ethyl chloroformate.
  • Multi-step Syntheses : These approaches allow for selective introduction of functional groups to enhance biological activity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Evaluation : A study evaluating several pyrazole derivatives found that some exhibited excellent antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones demonstrating significant efficacy .
  • Inhibition of Biofilm Formation : this compound showed promise in inhibiting biofilm formation, which is crucial in preventing chronic infections .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds similar to this compound and their unique features:

Compound NameUnique Features
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateContains trifluoromethyl group; enhances solubility
3-Methyl-1H-pyrazole-4-carboxylic acidExhibits different biological activities; drug development
1-Propanoyl-1H-pyrazole-4-carboxylic acidFeatures a propanoyl substituent; studied for anti-inflammatory properties

The unique structure of this compound allows for versatile synthetic pathways, enhancing its potential as a lead compound in pharmaceutical development.

Q & A

Q. What are the common synthetic routes for ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, and what reaction conditions are optimal?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole carboxylate precursors. Key steps include:
  • Sulfonylation : Reacting a pyrazole intermediate with morpholine-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Esterification : Using ethanol and acid catalysts to form the ethyl ester moiety .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization improves yield (41–70%) and purity .
    Table 1 : Example Conditions from Analogous Compounds
StepReagents/ConditionsYieldReference
SulfonylationMorpholine-4-sulfonyl chloride, Et₃N, CH₂Cl₂65%
CyclocondensationEthyl 2-cyano-3-ethoxyacrylate, reflux70%

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.5–13.9 ppm) and carbonyl carbons (δ ~160 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1710 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular H-bonds stabilize the structure) .

Q. What initial biological screening assays are typically conducted to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via broth microdilution against S. aureus and E. coli (MIC values reported) .
  • Anti-inflammatory Screening : Measures inhibition of COX-2 or TNF-α in cell-based assays .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during synthesis, considering competing side reactions?

  • Methodological Answer :
  • Side Reaction Mitigation : Use of protecting groups (e.g., Boc for amines) during sulfonylation prevents unwanted substitutions .
  • Catalyst Screening : Palladium on carbon or Cu(I) catalysts improve regioselectivity in cyclization steps .
  • Process Optimization : Continuous flow reactors enhance scalability and reduce byproducts (e.g., 10% higher yield vs. batch methods) .

Q. What strategies are used to elucidate the mechanism of action in pharmacological studies, especially when facing contradictory data?

  • Methodological Answer :
  • Target Deconvolution : Combine affinity chromatography (bait proteins) with mass spectrometry to identify binding partners .
  • Mutagenesis Studies : Alter key residues in suspected targets (e.g., kinase ATP-binding pockets) to confirm interactions .
  • Meta-Analysis : Cross-reference IC₅₀ values across multiple assays (e.g., anti-inflammatory vs. cytotoxicity) to resolve efficacy contradictions .

Q. How do structural modifications at specific positions influence the compound's biological activity and selectivity?

  • Methodological Answer :
  • Morpholine-Sulfonyl Role : Enhances solubility and target affinity via H-bonding with active-site residues .
  • Pyrazole Ring Modifications :
  • 4-Carboxylate : Critical for binding to hydrophobic pockets (e.g., replacing ethyl with methyl reduces activity by 50%) .
  • 3-Substituents : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce bioavailability .
    Table 2 : SAR Trends in Analogous Compounds
ModificationBioactivity ChangeReference
Morpholine → Piperidine2× lower COX-2 inhibition
Ethyl ester → MethylReduced antimicrobial MIC

Q. What computational approaches are integrated with experimental data to predict reactivity or biological interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states in sulfonylation) using DFT (B3LYP/6-31G*) .
  • Molecular Docking : Simulate binding modes with kinases (AutoDock Vina) to prioritize synthetic targets .
  • Machine Learning : Train models on PubChem data to forecast ADMET properties (e.g., logP, CYP inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
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ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate

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